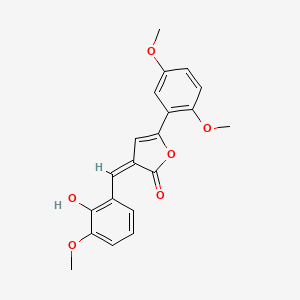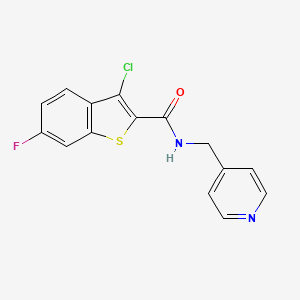
N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as TMA-2, is a synthetic compound that belongs to the family of phenethylamines. It is a derivative of the psychedelic drug, mescaline, and is known for its hallucinogenic properties. TMA-2 has been a subject of scientific research for many years due to its potential as a tool for studying the human brain and its effects on behavior.
Mecanismo De Acción
The exact mechanism of action of N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not fully understood. However, it is believed to act as a partial agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide may also interact with other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to produce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, body temperature, and respiration. It also alters the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to induce profound alterations in perception, including visual and auditory hallucinations, altered time perception, and synesthesia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is also relatively easy to synthesize and has a long shelf life. However, N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a Schedule I controlled substance in many countries, which makes it difficult to obtain for research purposes. It also has potent hallucinogenic effects, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of interest is its potential therapeutic use in the treatment of mental health disorders. Studies have suggested that N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide may have antidepressant and anxiolytic effects, and further research is needed to explore this potential. Another area of interest is the development of new analogs of N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide with improved pharmacological properties. Finally, there is a need for further research on the mechanisms of action of N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and its effects on the brain and behavior.
Métodos De Síntesis
The synthesis of N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. This compound is then reduced to 1-(3,4,5-trimethoxyphenyl)-2-nitropropane, which is further reacted with N-(3-methoxypropyl)acetamide to obtain N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been used extensively in scientific research to study its effects on the human brain and behavior. It has been shown to have potent hallucinogenic effects, similar to other psychedelic drugs such as LSD and psilocybin. Studies have also suggested that N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide may have therapeutic potential for the treatment of various mental health disorders, including depression, anxiety, and addiction.
Propiedades
IUPAC Name |
(E)-N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-19-9-5-8-17-15(18)7-6-12-10-13(20-2)16(22-4)14(11-12)21-3/h6-7,10-11H,5,8-9H2,1-4H3,(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSZATJVUGYKAG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4978398.png)

![ethyl 4-{[({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4978410.png)
![N-(3,4-dimethoxyphenyl)-1-[2-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B4978414.png)
![4-chloro-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4978421.png)
![(2,4-dimethoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B4978429.png)
![2-ethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl cyclopropanecarboxylate](/img/structure/B4978446.png)
![tert-butyl (2-(benzyloxy)-1-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}propyl)carbamate](/img/structure/B4978451.png)


![ethyl 4-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-piperazinecarboxylate](/img/structure/B4978485.png)
![methyl 1-(4-bromophenyl)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4978491.png)

![methyl 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4978510.png)